Copper (II) Trifluoroacetate
Overview
Description
Synthesis Analysis
Copper (II) trifluoroacetate has been prepared in crystalline form by deposition from the vapor phase, marking a significant achievement in the synthesis of unstable copper trifluoroacetates without exogenous ligands. The synthesis of these compounds opens new avenues for exploring the chemical behavior and applications of copper trifluoroacetates in various fields (Cotton, Dikarev, & Petrukhina, 2000).
Molecular Structure Analysis
The molecular structure of copper (II) trifluoroacetate has been extensively studied through X-ray crystallography, revealing unique structural features among copper carboxylates. The structures of these compounds exhibit distinctive arrangements that contribute to their stability and reactivity. The detailed molecular parameters obtained through electron diffraction studies provide insights into the bonding and geometry of copper (II) trifluoroacetate molecules in the gaseous state (Iijima, Ohkawa, & Shibata, 1987).
Chemical Reactions and Properties
Copper (II) trifluoroacetate participates in various chemical reactions, demonstrating its versatility as a reagent. It has been utilized in the synthesis of polymeric copper(II) complexes, showcasing its ability to form complex structures with other ligands. The compound's reactivity is further highlighted by its role in decarboxylative trifluoromethylating reactions, offering a promising approach for introducing trifluoromethyl groups into organic molecules (Lin et al., 2016).
Physical Properties Analysis
The physical properties of copper (II) trifluoroacetate, such as its crystal structure and bonding characteristics, have been elucidated through comprehensive studies. These investigations provide valuable information on the compound's stability, solubility, and potential for forming diverse structural motifs. The analysis of its structure on surfaces has also been conducted, contributing to a better understanding of its interaction with other materials and its potential applications in surface chemistry (Johnston et al., 2001).
Chemical Properties Analysis
The chemical properties of copper (II) trifluoroacetate, including its reactivity and role in catalytic processes, have been the subject of significant research interest. Its involvement in the formation of mixed-valence and heterodimetallic complexes highlights its utility in synthesizing materials with novel electronic and magnetic properties. These studies underscore the compound's importance in developing new materials and technologies (Lecloux, Davydov, & Lippard, 1998).
Scientific Research Applications
Hydrogen-Bond-Directed Assembly of Polymeric Copper(II) Complexes : Copper (II) trifluoroacetate is used to investigate hydrogen bonding interactions in polymeric copper(II) complexes, contributing to understanding of molecular structures and bonding (Breeze & Wang, 1993).
Synthesis of Copper Nitride Powders and Nanostructured Films : This compound is effective in synthesizing copper(I) nitride, used in semiconductor technology, through wet processing and gas-solid techniques (Szczęsny et al., 2016).
Metal Organic Chemical Vapor Deposition (MOCVD) : It serves as a precursor for MOCVD, a technique vital for creating copper-containing thin films, including high-temperature superconducting films (Krupoder et al., 1995).
Catalysis in Organic Synthesis : Copper (II) trifluoroacetate acts as a catalyst in organic reactions, such as the synthesis of triarylimidazoles, demonstrating its utility in green chemistry (Song et al., 2010).
Electrocatalytic Hydrogen Production : It's used in catalysts for electrochemical proton reduction, aiding in hydrogen production, an area with significant implications for sustainable energy (Sirbu et al., 2015).
Trifluoromethylation in Drug Discovery : The compound is instrumental in trifluoromethylation processes in organic chemistry, which has significant applications in drug development (Schareina et al., 2012).
MRI Contrast Agents for Cellular Hypoxia Detection : Copper (II) trifluoroacetate-based compounds are explored as MRI contrast agents for detecting cellular hypoxia, demonstrating its biomedical applications (Xie et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
copper;2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Cu/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMEYQIXXJQCC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CuF6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10714388 | |
Record name | Copper(2+) bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper (II) Trifluoroacetate | |
CAS RN |
16712-25-7, 123333-88-0 | |
Record name | Copper(2+) bis(trifluoroacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10714388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper(II) trifluoroacetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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